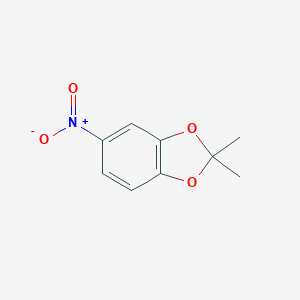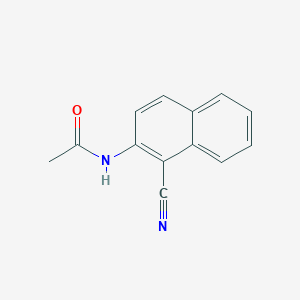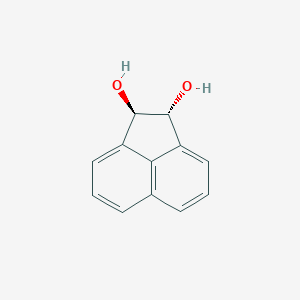
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature, particularly in plants and microorganisms. They are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of an indole ring substituted with two methyl groups at positions 2 and 3, and a propanenitrile group at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,3-dimethylindole with a suitable nitrile source under specific conditions. For example, the reaction of 2,3-dimethylindole with 2,2-diarylacetonitriles in the presence of a Brønsted acid catalyst can lead to the formation of this compound . Another method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant, silica gel as an additive, and p-toluenesulfonic acid monohydrate as a catalyst in dichloromethane at 30°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound and generate derivatives with different properties.
Common Reagents and Conditions
Substitution: Substitution reactions can involve the use of various nucleophiles or electrophiles to introduce new functional groups into the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quinone derivatives, while reduction reactions can produce fully hydrogenated products such as 8H-2,3-Dimethylindole .
Scientific Research Applications
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile has several scientific research applications across different fields:
Mechanism of Action
The mechanism of action of 3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic substitution reactions due to the presence of the indole ring, which is rich in π-electrons . This allows it to bind to various receptors and enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
3-(2,3-dimethyl-1H-indol-1-yl)propanenitrile can be compared with other similar compounds to highlight its uniqueness:
2,3-Dimethylindole: This compound shares the same indole core but lacks the propanenitrile group.
2,3-Dimethylindole-1-acetonitrile: Similar to this compound, but with a shorter nitrile side chain. It is used in different synthetic applications and has distinct reactivity.
2,3-Dimethylindole-1-butanenitrile: This compound has a longer nitrile side chain and may exhibit different physical and chemical properties compared to this compound.
Properties
IUPAC Name |
3-(2,3-dimethylindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-11(2)15(9-5-8-14)13-7-4-3-6-12(10)13/h3-4,6-7H,5,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOGDYFHVOLNEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCC#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400304 |
Source


|
| Record name | 2,3-Dimethylindole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26019-47-6 |
Source


|
| Record name | 2,3-Dimethylindole-1-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
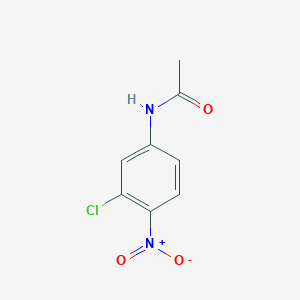

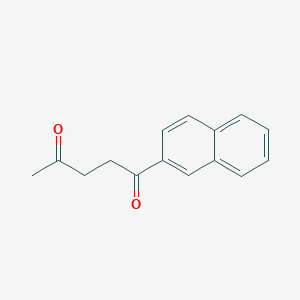
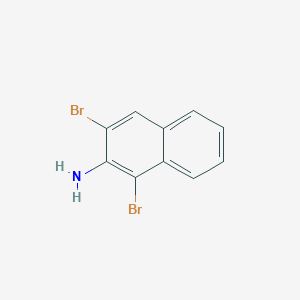
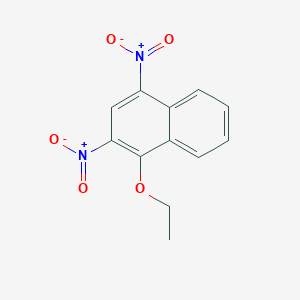
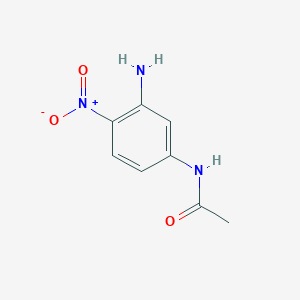
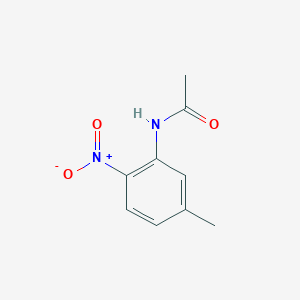

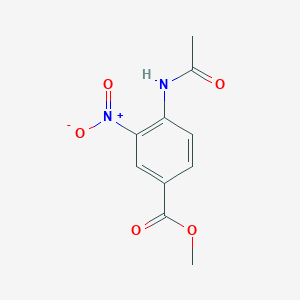
![6,7-dimethoxy-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1,3-dihydro-2-benzofuran-1-ol](/img/structure/B189124.png)

